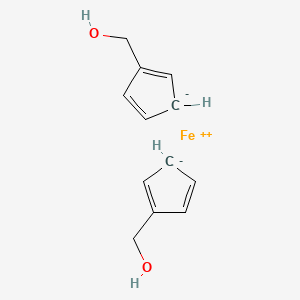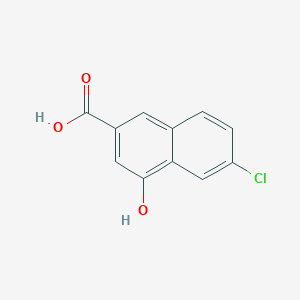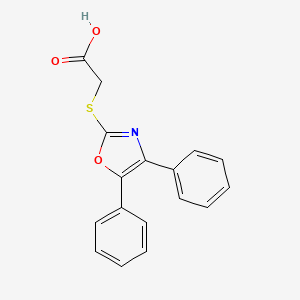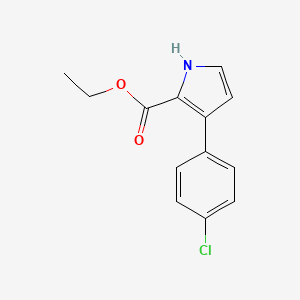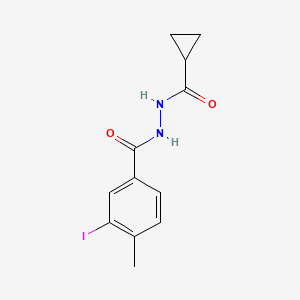
4-Anilino-3-methyl-but-3-en-2-on
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(Cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide is an organic compound characterized by the presence of a cyclopropane ring, an iodine atom, and a benzohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N’-(cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide typically involves multiple steps:
Formation of Cyclopropanecarboxylic Acid: This can be achieved through the non-catalytic oxidation of cyclopropanecarboxaldehyde using molecular oxygen.
Hydrazide Formation: The final step involves the reaction of the iodinated intermediate with hydrazine hydrate to form the benzohydrazide moiety.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N’-(Cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide can undergo various chemical reactions, including:
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Aplicaciones Científicas De Investigación
N’-(Cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N’-(cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
- N’-(Cyclopropanecarbonyl)-3-chloro-4-methylbenzohydrazide
- N’-(Cyclopropanecarbonyl)-3-bromo-4-methylbenzohydrazide
- N’-(Cyclopropanecarbonyl)-3-fluoro-4-methylbenzohydrazide
Comparison:
- Uniqueness: The presence of the iodine atom in N’-(cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide imparts unique reactivity and potential biological activity compared to its chloro, bromo, and fluoro analogs .
- Reactivity: The iodine atom is more reactive in substitution reactions, making this compound a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C12H13IN2O2 |
|---|---|
Peso molecular |
344.15 g/mol |
Nombre IUPAC |
N'-(cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide |
InChI |
InChI=1S/C12H13IN2O2/c1-7-2-3-9(6-10(7)13)12(17)15-14-11(16)8-4-5-8/h2-3,6,8H,4-5H2,1H3,(H,14,16)(H,15,17) |
Clave InChI |
UZIYOIFOXARVKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NNC(=O)C2CC2)I |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
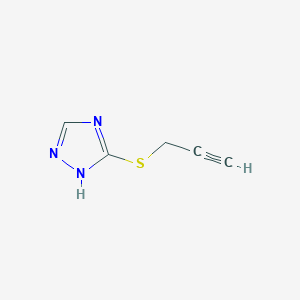
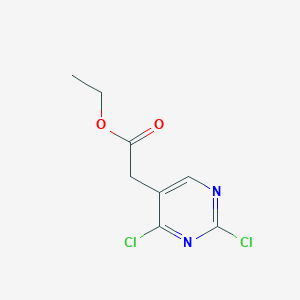
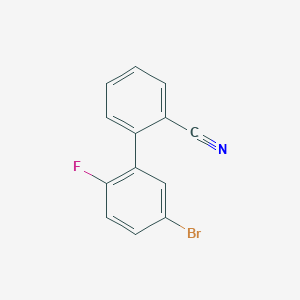
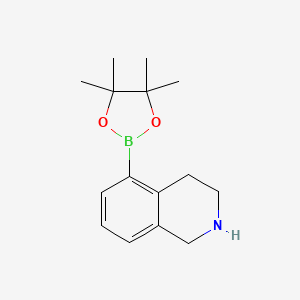
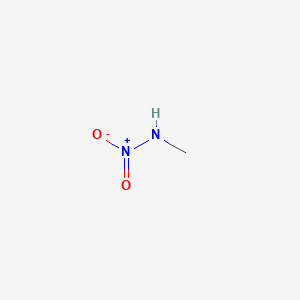
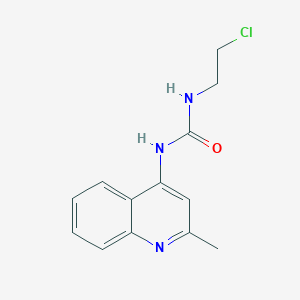
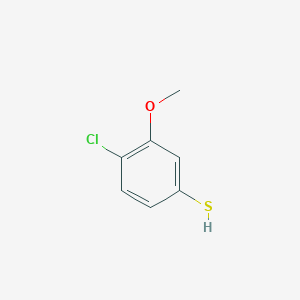
![(9H-Fluoren-9-yl)methyl ((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)(2-oxoethyl)carbamate](/img/structure/B8797362.png)
